N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide
Description
N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone linking two aromatic moieties: a 3-acetylamino-substituted phenyl group and a 3-acetyl-substituted indole (Fig. 1). While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related indole-propanamide derivatives are noted for diverse bioactivities, including anti-inflammatory and antioxidant properties .
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(3-acetylindol-1-yl)propanamide |
InChI |
InChI=1S/C21H21N3O3/c1-14(25)19-13-24(20-9-4-3-8-18(19)20)11-10-21(27)23-17-7-5-6-16(12-17)22-15(2)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QFEARNKDHJPTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Acetyl-1H-indole
Method A: Friedel-Crafts Acetylation
Indole undergoes electrophilic substitution at the 3-position using acetyl chloride and AlCl₃ in dichloromethane.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | AlCl₃ |
| Temperature | 0°C | 25°C | 0°C |
| Yield | 78% | 65% | 85% |
Characterization :
Synthesis of 3-Acetylaminoaniline
Step 1: Acetylation of 3-Nitroaniline
3-Nitroaniline is acetylated with acetic anhydride in pyridine:
Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine:
Coupling Strategies for Propanamide Formation
Carbodiimide-Mediated Coupling
Activation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid with EDC/HOBt facilitates amide bond formation with 3-acetylaminoaniline:
Comparative Efficiency of Coupling Agents :
Key Insight : HATU offers superior yields but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Screening :
Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.
Temperature Gradient :
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 65 |
| 25 | 12 | 76 |
| 40 | 6 | 72 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).
HPLC Analysis :
-
Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
-
Retention Time : 12.3 min.
Spectroscopic Confirmation :
-
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.05 (s, 1H, indole-H), 2.55 (s, 3H, COCH₃).
-
HRMS (ESI) : m/z 394.1782 [M+H]⁺ (calc. 394.1778).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Biological Activity
N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features both an indole moiety and an amide functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-3-(3-acetylindol-1-yl)propanamide |
| InChI Key | QFEARNKDHJPTDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular responses.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.
Antiviral Activity
Recent studies have highlighted the role of heterocycles, including indoles, as promising antiviral agents. Compounds structurally similar to this compound have demonstrated activity against various viruses, including influenza and hepatitis C virus (HCV). This suggests that further investigation into the antiviral potential of this compound could yield valuable insights.
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various indole derivatives, a related compound demonstrated significant inhibition of tumor cell proliferation with an IC50 value in the micromolar range. This supports the hypothesis that this compound could exhibit similar properties.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of indole derivatives revealed that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess anti-inflammatory capabilities worth exploring in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous indole-propanamide derivatives.
Table 1: Structural and Functional Comparison of Indole-Propanamide Derivatives
*Molecular weight inferred from structural analogs.
Key Structural and Functional Differences
The fluoro-biphenyl group in may improve membrane permeability due to fluorine’s hydrophobic character, whereas the target’s acetyl groups could reduce lipophilicity.
Impact of Indole Modifications: Compounds with dual indole motifs (e.g., ) exhibit extended aromatic systems, favoring π-π interactions in protein binding. The target’s single indole moiety may limit such interactions compared to but could reduce steric hindrance.
Backbone and Linker Variations :
- Ethyl vs. Propanamide Linkers : Ethyl-linked indoles (e.g., ) may confer conformational rigidity, whereas the target’s propanamide linker offers hydrogen-bonding capability via the amide group.
Molecular Weight and Solubility :
- The target compound’s inferred molecular weight (~350–400 g/mol) aligns with drug-like properties, whereas bulkier analogs like (403.5 g/mol) may face challenges in bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
